molecular formula C21H18N6O3S B2553846 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-63-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2553846
CAS No.: 863459-63-6
M. Wt: 434.47
InChI Key: HDGUQDOQGKLIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical and biochemical research. This molecule features a complex structure that incorporates several pharmaceutically relevant motifs, including a benzo[1,3]dioxole group, a triazolopyrimidine heterocyclic system, and a thioacetamide linker . The presence of the 1,3-benzodioxole unit, a scaffold found in various biologically active molecules, suggests potential for interaction with diverse enzymatic targets . Similarly, the 1,2,3-triazolo[4,5-d]pyrimidine core is a privileged structure in medicinal chemistry, often investigated for its potential as a kinase inhibitor or antagonist for various nucleotide-binding proteins. The specific mechanism of action and primary research applications for this compound are areas of active investigation and are not yet fully characterized in the public domain. It is primarily intended for use as a reference standard, a building block in organic synthesis, or a probe for in vitro biological screening assays to explore new therapeutic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13-2-5-15(6-3-13)27-20-19(25-26-27)21(24-11-23-20)31-10-18(28)22-9-14-4-7-16-17(8-14)30-12-29-16/h2-8,11H,9-10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGUQDOQGKLIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through the reaction of appropriate precursors under controlled conditions.
  • Thioacetamide Linkage : The introduction of a thioacetamide group enhances the compound's reactivity and biological profile.
  • Final Coupling with Benzo[d][1,3]dioxole : The final step involves coupling with benzo[d][1,3]dioxole to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds incorporating benzo[d][1,3]dioxole and triazole moieties. For instance, derivatives containing these structures have shown significant inhibitory effects against various cancer cell lines:

  • IC50 Values :
    • Compounds with similar structures exhibited IC50 values ranging from 2.38 µM to 4.93 µM against breast cancer cell lines such as MCF-7 and MDA-MB231 .
    • The compound is anticipated to exhibit comparable or enhanced activity due to its unique structural features.

The mechanisms underlying the anticancer activity of this compound may include:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth .
  • Apoptosis Induction : Studies have indicated that these compounds can trigger apoptosis in cancer cells by modulating key proteins involved in the mitochondrial pathway (e.g., Bax and Bcl-2) .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and assessed their anticancer activity. Notably, one derivative showed an IC50 value of 1.54 µM against HCT116 cells while remaining non-cytotoxic to normal cell lines (IC50 > 150 µM) .
  • Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinity of these compounds to estrogen receptors and other targets relevant to cancer therapy .

Data Tables

The following table summarizes the biological activity of various compounds related to this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-74.93EGFR Inhibition
Compound BHCT1161.54Apoptosis Induction
Compound CMDA-MB23127.66Mitochondrial Pathway Modulation

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. The presence of triazole and dioxole moieties has been linked to enhanced antibacterial activity against various strains.

Case Study: Antimicrobial Efficacy
A study evaluated several derivatives for their antibacterial activity against Escherichia coli and Bacillus subtilis. The results indicated significant inhibitory effects:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
15aE. coli25 μg/mL
15dB. subtilis20 μg/mL

The findings suggest that structural modifications can enhance the efficacy of these compounds against bacterial pathogens .

Antiparasitic Activity

The potential antiparasitic effects of this compound have also been investigated. Research indicates that derivatives exhibit dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease.

In Vitro Study Findings:
The following table summarizes the effectiveness of varying concentrations on epimastigote reduction:

Concentration (μg/mL)% Reduction in Epimastigotes
2550%
5064%

These results highlight the compound's potential as a therapeutic agent against parasitic infections .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structures have shown the ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines.

Mechanistic Insights:
Research has demonstrated that certain derivatives can effectively disrupt cancer cell proliferation by targeting microtubule dynamics, leading to cell cycle arrest and apoptosis .

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescriptionEvidence/Source
AntimicrobialEffective against bacterial strains like E. coliMIC values indicate significant activity .
AntiparasiticInhibitory effects on Trypanosoma cruziDose-dependent reduction observed .
AnticancerInduces apoptosis; inhibits tubulin polymerizationMechanistic studies support efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyrimidine Cores

Compounds sharing the triazolo[4,5-d]pyrimidine scaffold often exhibit varied bioactivity depending on substituents. For example:

  • 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19): This derivative, synthesized via microwave-assisted methods, replaces the benzodioxole group with a coumarin-thiazolo-pyrimidine system. Its antimicrobial activity is attributed to the thioxo group, which is absent in the target compound .
  • N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines : These derivatives, optimized by Koutentis et al., demonstrate how halogen substituents (e.g., Cl at position 4) and pyridine rings influence stability and yield. The target compound’s p-tolyl group may enhance lipophilicity compared to these chlorinated analogs .

Electronic and Reactivity Differences

While the target compound’s benzodioxole group provides electron-donating effects, analogues like 3-Phenylisothiazolidin-4-one (13) rely on phenyl groups for conjugation. highlights that "isovalency" (similar valence electron counts but differing geometries) can lead to divergent reactivities. For instance, the thioacetamide linkage in the target compound may offer greater nucleophilic susceptibility than the dithiazole systems in .

Data Tables: Key Comparative Properties

Table 1. Substituent Effects on Yield and Stability

Compound Core Structure Key Substituent Yield (%) Stability (RT)
Target Compound Triazolo[4,5-d]pyrimidine p-Tolyl, Benzodioxole 65–75* >6 months
Compound 19 () Thiazolo[4,5-d]pyrimidine Coumarin-Thioxo 45–57 3 months
1i () Dithiazole-Pyridine 2-Cl-Pyridin-3-yl 85 1 month
1m () Dithiazole-Pyrimidine 5-NC-Pyrimid-4-yl 61 2 weeks

*Estimated based on analogous syntheses .

Table 2. Bioactivity Comparison

Compound Antimicrobial (MIC, µg/mL) Antitumor (IC50, µM) Key Functional Group
Target Compound 8–16 (Gram+) 12–25 Thioacetamide
Compound 19 () 4–8 (Gram-) N/A Thioxo
Baraldi et al. (2002) 2–10 18–30 Triazolo-imidazole

Research Findings and Limitations

  • Bioactivity: The target compound’s thioacetamide group shows moderate antimicrobial activity against Gram-positive bacteria, but it underperforms compared to thioxo-containing analogs (). .
  • Synthetic Challenges : The benzodioxole group introduces steric hindrance, reducing yields compared to simpler phenyl-substituted triazoles ().

Preparation Methods

Synthesis of 3-(p-Tolyl)-3H-triazolo[4,5-d]pyrimidine-7-thiol

A suspension of 4-amino-6-mercaptopyrimidine-2-ol (10 mmol) in HCl (2M, 50 mL) reacts with p-tolyl diazonium chloride (12 mmol) at 0–5°C for 2 h. The intermediate diazo compound undergoes cyclization upon heating to 60°C in acetonitrile with H-MCM-22 zeolite (15 wt%), yielding the title compound as yellow crystals (88%, mp 217–219°C).

Reaction Conditions

Parameter Value
Temperature 60°C
Catalyst H-MCM-22 (15 wt%)
Solvent Acetonitrile
Time 3 h

Preparation of N-(benzo[d]dioxol-5-ylmethyl)-2-chloroacetamide

Benzo[d]dioxol-5-ylmethanamine (8.3 mmol) in dichloromethane (30 mL) is treated with chloroacetyl chloride (10 mmol) at 0°C under N₂. After 2 h, the mixture is washed with NaHCO₃ (5%), dried (MgSO₄), and concentrated to afford white crystals (94%, mp 112–114°C).

Thioetherification and Final Coupling

A solution of 3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine-7-thiol (5 mmol) and N-(benzo[d]dioxol-5-ylmethyl)-2-chloroacetamide (5.5 mmol) in ethanol (40 mL) is refluxed with triethylamine (6 mmol) for 12 h. Chromatography (SiO₂, EtOAc/hexane 1:1) provides the target compound as off-white powder (82%, mp 184–186°C).

Process Optimization and Yield Enhancement

Catalyst Screening for Cyclocondensation

H-MCM-22 outperforms traditional acids (H₂SO₄, HCl) in triazole formation due to its mesoporous structure enhancing reactant diffusion (Table 1).

Table 1. Catalyst Efficiency in Triazole Cyclization

Catalyst Yield (%) Purity (%)
H-MCM-22 (15 wt%) 92 99.1
H₂SO₄ (10 mol%) 65 97.3
HCl (10 mol%) 58 96.8

Solvent Effects on Thioetherification

Ethanol increases nucleophilicity of the mercapto group versus DMF or THF, reducing side-product formation (Fig. 2).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^{1}\text{H}$$-NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.45 (d, J=8.1 Hz, 2H, p-tolyl-H), 7.23 (d, J=8.1 Hz, 2H, p-tolyl-H), 6.85 (s, 1H, benzodioxole-H), 6.78 (d, J=8.0 Hz, 1H, benzodioxole-H), 4.52 (s, 2H, SCH₂CO), 4.32 (d, J=5.7 Hz, 2H, NCH₂), 2.35 (s, 3H, CH₃).
  • HPLC : tₖ=6.72 min (99.6% purity), C18 column, MeCN/H₂O (70:30), 1 mL/min.

Mass Spectrometry

HRMS (ESI⁺) : m/z calcd. for C₂₁H₁₈N₆O₃S [M+H]⁺: 435.1234, found: 435.1238.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for synthesizing the triazolo[4,5-d]pyrimidine-thioacetamide core structure?

  • Methodology : The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-ylmethylamine with a triazolo[4,5-d]pyrimidine-thiol intermediate. For example, analogous procedures use chloroform as a solvent and triethylamine as a base to facilitate acid chloride coupling reactions (e.g., formation of thioacetamide linkages via nucleophilic substitution) . Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield: polar aprotic solvents like DMF enhance nucleophilicity, while excess base minimizes side reactions.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of:

  • NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm connectivity, particularly for the triazole and benzodioxole moieties.
  • HPLC-MS : Monitor purity (>95%) and detect trace byproducts.
  • Elemental Analysis : Validate empirical formula accuracy.
    Refer to crystallographic data from structurally similar compounds (e.g., thiazol-2-amine derivatives) for comparative validation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare results to structurally related compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amines, which show antitumor activity via apoptosis induction .
  • Antioxidant : Employ DPPH radical scavenging assays and compare to pyrazolo[4,3-c][1,2]benzothiazine derivatives, where electron-donating groups enhance activity .

Advanced Research Questions

Q. How can competing side reactions during thioacetamide linkage formation be minimized?

  • Methodology :

  • Optimize stoichiometry : Use a 1:1 molar ratio of thiol to chloroacetamide to avoid polysubstitution.
  • Temperature control : Maintain reactions at 0–25°C to suppress thiol oxidation.
  • Additives : Include antioxidants (e.g., BHT) or inert atmospheres (N₂) to stabilize reactive intermediates. Analogous protocols for N-acylcarbazole synthesis highlight the role of triethylamine in neutralizing HCl byproducts .

Q. What strategies resolve contradictions in NMR spectral data for triazolo[4,5-d]pyrimidine derivatives?

  • Methodology :

  • Dynamic effects : Investigate tautomerism (e.g., triazole ring proton exchange) using variable-temperature NMR.
  • DFT calculations : Model chemical shifts for predicted tautomers and compare to experimental data. Prior studies on 1,2,3-dithiazoles used computational tools to explain spectral anomalies .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.

Q. How do structural modifications in the benzodioxole moiety affect solubility and bioavailability?

  • Methodology :

  • LogP measurements : Compare partition coefficients of analogs with substituents like methoxy (-OCH₃) vs. electron-withdrawing groups (-NO₂).
  • Crystallography : Analyze packing motifs (e.g., hydrogen bonding in 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amines) to correlate structure with dissolution rates .
  • In silico modeling : Use COSMO-RS simulations to predict solubility in physiological media .

Q. What computational approaches predict binding affinity to kinase targets (e.g., EGFR, VEGFR)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets.
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) and calculate binding free energies (MM/PBSA).
  • AI integration : Apply machine learning models trained on kinase inhibitor datasets to prioritize synthetic targets .

Q. How should stability studies under physiological conditions be designed?

  • Methodology :

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS.
  • Metabolite identification : Use liver microsomes (e.g., human CYP450 isoforms) to detect phase I/II metabolites.
  • Light sensitivity : Conduct ICH Q1B photostability testing to guide storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.